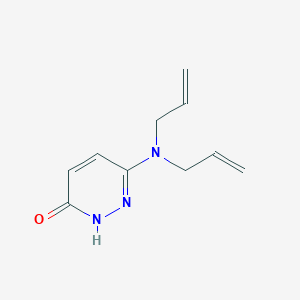

6-(Diallylamino)pyridazin-3-ol

描述

6-(Diallylamino)pyridazin-3-ol (CAS: 2098019-15-7) is a pyridazine derivative characterized by a hydroxyl group at the 3-position and a diallylamino substituent at the 6-position. Its molecular formula is C₉H₁₃N₃O (molecular weight: 179.22 g/mol). This compound is commercially available through specialized suppliers , though its applications remain understudied compared to analogs.

属性

IUPAC Name |

3-[bis(prop-2-enyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-3-7-13(8-4-2)9-5-6-10(14)12-11-9/h3-6H,1-2,7-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSFTMQQKCIMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

6-(Diallylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as p53 and NF-κB, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and RNA, through intercalation and groove binding. This binding can inhibit the replication and transcription processes, leading to reduced gene expression and cell proliferation. Additionally, this compound can inhibit the activity of certain enzymes, such as topoisomerases, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes and stress response proteins. These changes can alter the cellular effects of the compound over time, potentially reducing its efficacy in long-term treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, this compound can induce toxic effects, such as liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to oxidative stress and cellular damage. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and can bind to plasma proteins, such as albumin, for distribution throughout the body. This binding can affect the localization and accumulation of this compound in specific tissues, influencing its overall bioavailability and efficacy.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Its localization is influenced by specific targeting signals and post-translational modifications, such as phosphorylation and ubiquitination. The subcellular localization of this compound can affect its activity and function, as it can interact with different biomolecules in distinct cellular compartments.

生物活性

6-(Diallylamino)pyridazin-3-ol is a pyridazine derivative that has garnered attention for its potential biological activities. Pyridazine compounds are known for their diverse pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a diallylamino group. The presence of nitrogen atoms in the ring structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It has been shown to modulate several biochemical pathways, leading to various pharmacological effects:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have indicated that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. It has shown efficacy against several cancer cell lines, including breast and lung cancer.

- Anti-inflammatory Effects : The compound has been found to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.

Biochemical Pathways

This compound influences several key biochemical pathways:

| Pathway | Effect |

|---|---|

| Cell Cycle Regulation | Induces cell cycle arrest in cancer cells |

| Apoptosis | Activates caspases leading to programmed cell death |

| Inflammatory Response | Modulates cytokine production |

| Metabolic Pathways | Affects glucose metabolism in cells |

Case Studies

- Antibacterial Activity : A study published in a peer-reviewed journal assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity .

- Anticancer Efficacy : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathway activation .

- Anti-inflammatory Potential : Research conducted on LPS-induced RAW 264.7 macrophages showed that this compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed in tissues with a preference for liver and kidneys.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly via urine as metabolites.

相似化合物的比较

Physicochemical Properties

- Solubility: The diallylamino group enhances solubility in polar organic solvents compared to the cyclohexylamino analog, which is more hydrophobic. The thiazolyl derivative’s LogD (1.65 at pH 5.5) suggests moderate lipophilicity, suitable for biological membrane penetration .

- Reactivity: Allyl groups in 6-(Diallylamino)pyridazin-3-ol may undergo addition or polymerization reactions, whereas the cyclohexylamino group offers stability. The thiazolyl substituent enables π-π stacking and hydrogen bonding .

Commercial Availability

- This compound: Available from one supplier, reflecting niche research interest .

- Cyclohexylamino analog: Stocked by suppliers (e.g., AU67902), priced at $8–$11 per gram .

准备方法

General Synthetic Strategies for Pyridazin-3-ol Derivatives

Pyridazin-3-ol compounds are commonly synthesized by functionalizing pyridazine cores through nucleophilic substitution, condensation, or substitution reactions involving hydrazine derivatives, halogenated pyridazines, and amines.

- Starting materials often include halogenated pyridazines such as 3-chloropyridazin-6-amine derivatives or 3-chloro-6-substituted pyridazines.

- Nucleophilic substitution at the 6-position with amines is a frequent approach to introduce amino substituents.

- Hydroxy group at the 3-position can be introduced or revealed by hydrolysis of halogen substituents or via tautomeric equilibria of pyridazin-3-ones and pyridazin-3-ols.

These strategies are supported by the synthesis of related compounds like 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ol, which was prepared by reacting 3-chloro-6-substituted pyridazines with acetic acid or amines under controlled conditions.

Representative Synthesis Workflow (Inferred)

Data Table: Summary of Analogous Pyridazin-3-ol Derivative Syntheses

Research Findings and Notes

- The nucleophilic substitution of halogenated pyridazines with amines is a reliable method to introduce amino substituents at the 6-position.

- The hydroxy group at the 3-position can be introduced by hydrolysis of the 3-chloro substituent or by tautomerization from pyridazin-3-one intermediates.

- The diallylamino group is best introduced via nucleophilic substitution using diallylamine or diallyl halides.

- Reaction conditions typically involve polar aprotic solvents (DMF, acetone), low to moderate temperatures (0–70 °C), and neutral to slightly basic pH during workup.

- Yields for analogous pyridazin-3-ol derivatives range from 40% to 85% depending on substituents and reaction conditions.

- Purification usually involves filtration, washing, and drying of precipitated solids.

- No direct synthesis of this compound was found, but the above methods and analogies provide a robust basis for its preparation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。